

In-depth Technical Guide: Physical Properties of o-Ethyltoluene

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Compound of Interest

Compound Name: 1-Ethyl-2-methylbenzene

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Abstract: This guide provides a comprehensive technical overview of the core physical and chemical properties of 2-ethyltoluene (o-ethyltoluene), an aromatic hydrocarbon vital to various research and industrial applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its structural characteristics, physicochemical parameters, spectroscopic signatures, and safety protocols. The information herein is substantiated by authoritative sources to ensure scientific integrity and support advanced applications.

Introduction

o-Ethyltoluene, systematically known as **1-ethyl-2-methylbenzene**, is an organic compound with the chemical formula C_9H_{12} . As one of the three isomers of ethyltoluene, its distinct ortho-substitution pattern of the ethyl and methyl groups on the benzene ring dictates its unique physical properties and chemical reactivity.^{[1][2][3]} A thorough understanding of these characteristics is fundamental for its effective and safe utilization as a solvent, a chemical intermediate, or a reference compound in complex synthetic pathways.^{[3][4][5]}

Molecular Structure and Core Properties

The molecular architecture of o-ethyltoluene, featuring adjacent ethyl and methyl groups, gives rise to specific steric and electronic effects that influence its behavior in chemical systems.

Diagram: Molecular Structure of o-Ethyltoluene

Caption: 2D representation of the o-ethyltoluene molecule.

Property	Value	Unit
Molecular Formula	C ₉ H ₁₂	
Molecular Weight	120.19	g/mol [6][7][8]
Appearance	Colorless liquid	[4][9]
Odor	Aromatic	[4][9]

Physicochemical Data

The physicochemical properties of o-ethyltoluene are essential for its handling, application in reaction design, and purification processes.

Property	Value	Unit	Source(s)
Density	0.8807	g/cm ³ at 20°C	[8][10][11]
Boiling Point	164 - 165	°C	[3][6][7]
Melting Point	-80.8 to -81	°C	[6][10]
Flash Point	43 - 53	°C	[7][11][12]
Vapor Pressure	2.61 - 10.34	mmHg at 25°C	[4][5]
Refractive Index	1.505	at 20°C (n _{20/D})	[13]
Water Solubility	Insoluble	[1][4][9]	

Spectroscopic Analysis

Spectroscopic data provides the analytical fingerprint for the identification and purity assessment of o-ethyltoluene.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (^1H NMR) spectrum is a primary tool for structural elucidation. In a deuterated chloroform (CDCl_3) solvent, the characteristic chemical shifts (δ) are as follows:

- Aromatic Protons (4H): A multiplet in the range of δ 7.02-7.22 ppm.[14]
- Ethyl Group (CH_2 , 2H): A quartet around δ 2.61 ppm.[14]
- Methyl Group (ring, 3H): A singlet around δ 2.29 ppm.[14]
- Ethyl Group (CH_3 , 3H): A triplet around δ 1.20 ppm.[14]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides insight into the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the functional groups present in o-ethyltoluene. Key absorption bands include:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3020-3080	C-H Stretch	Aromatic
~2850-2970	C-H Stretch	Aliphatic (Ethyl & Methyl)
~1605, 1495	C=C Stretch	Aromatic Ring
~740	C-H Out-of-Plane Bend	Ortho-disubstituted Benzene

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of o-ethyltoluene shows a molecular ion peak (M^+) at m/z 120. The base peak is typically at m/z 105, corresponding to the loss of a methyl group ($[\text{M}-15]^+$), forming a stable tropylium-like cation.

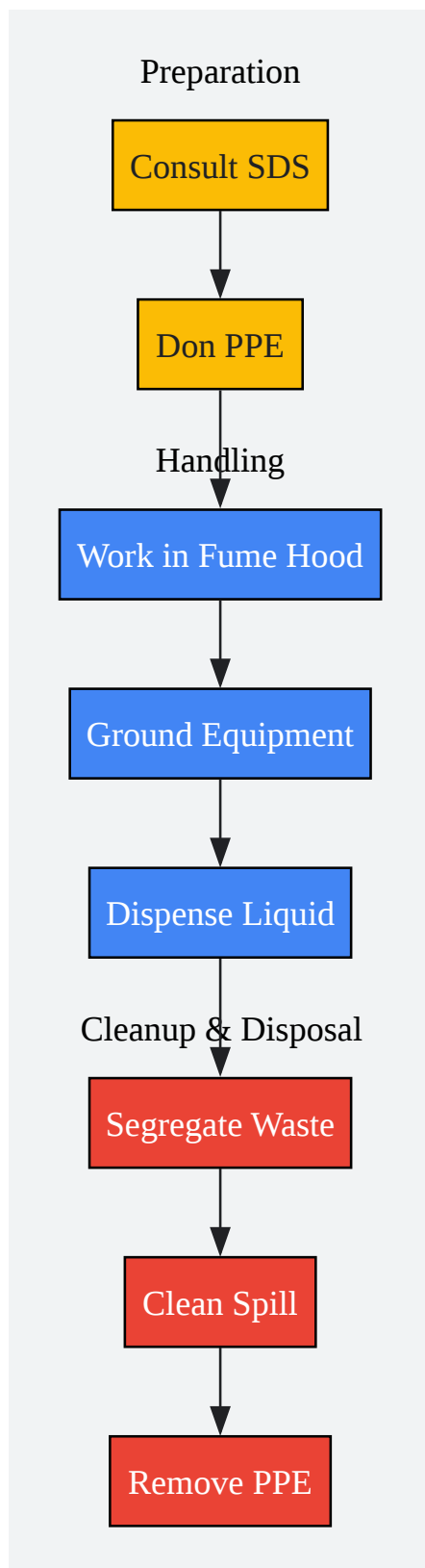
Safety and Handling

o-Ethyltoluene is a flammable liquid and requires careful handling to mitigate risks.[\[11\]](#)[\[12\]](#)

Safety Parameter	Value	Unit	Source(s)
Autoignition Temperature	~440	°C	[11]
Lower Flammability Limit	Not Determined	%	[11]
Upper Flammability Limit	Not Determined	%	[11]

Vapors may cause irritation to the eyes and respiratory tract, and prolonged skin contact should be avoided.[\[10\]](#)[\[12\]](#)[\[15\]](#) Ingestion can lead to central nervous system depression.[\[12\]](#)

Workflow: Safe Handling of o-Ethyltoluene



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Caption: A logical workflow for the safe handling of o-ethyltoluene.

Applications in Research and Development

The chemical properties of o-ethyltoluene make it a valuable compound in several areas:

- **Chemical Synthesis:** It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and dyes.[\[3\]](#)[\[5\]](#)
- **Solvent:** Its properties as an aromatic hydrocarbon make it a suitable solvent for various organic reactions.[\[4\]](#)[\[15\]](#)
- **Polymer Chemistry:** It is used in the production of specialty polymers.[\[5\]](#)

Experimental Protocols

Protocol for Density Determination using a Pycnometer

Objective: To accurately measure the density of o-ethyltoluene at a specified temperature.

Materials:

- Pycnometer (Gay-Lussac type)
- Analytical balance (readability ± 0.0001 g)
- Constant temperature water bath
- o-Ethyltoluene sample
- Deionized water
- Acetone (for cleaning)

Procedure:

- **Pycnometer Calibration:**
 - Clean and dry the pycnometer and its stopper.
 - Weigh the empty pycnometer (m_{pyc}).

- Fill with deionized water and equilibrate to 20.0 ± 0.1 °C in the water bath.
- Insert the stopper, allowing excess water to overflow. Dry the exterior and weigh (m_{water}).
- Calculate the pycnometer volume: $V = (m_{\text{water}} - m_{\text{pyc}}) / \rho_{\text{water}}(20^{\circ}\text{C})$.
- Sample Measurement:
 - Empty and thoroughly dry the pycnometer.
 - Fill with the o-ethyltoluene sample and equilibrate to 20.0 ± 0.1 °C.
 - Insert the stopper, dry the exterior, and weigh (m_{sample}).
- Density Calculation:
 - Calculate the mass of the sample: $m = m_{\text{sample}} - m_{\text{pyc}}$.
 - Calculate the density of o-ethyltoluene: $\rho_{\text{sample}} = m / V$.

Protocol for Refractive Index Measurement

Objective: To measure the refractive index of o-ethyltoluene using an Abbe refractometer.

Materials:

- Abbe refractometer with a sodium lamp (D-line, 589 nm)
- Constant temperature circulator
- o-Ethyltoluene sample
- Lens cleaning tissue
- Ethanol

Procedure:

- Instrument Setup:
 - Turn on the refractometer and the circulator, setting the temperature to 20.0 ± 0.1 °C.
 - Calibrate the instrument using a standard of known refractive index.
- Sample Application:
 - Open the prism assembly and clean the surfaces with ethanol and a lens tissue.
 - Apply a few drops of the o-ethyltoluene sample to the measuring prism.
 - Close the prisms firmly.
- Measurement:
 - Look through the eyepiece and adjust the handwheel until the borderline between the light and dark fields is visible.
 - Use the dispersion compensator to eliminate any color fringe and sharpen the borderline.
 - Align the borderline with the center of the crosshairs.
 - Read the refractive index from the instrument's scale.
 - Clean the prisms thoroughly after the measurement.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of o-ethyltoluene, underpinned by verifiable data. The information presented, from its fundamental molecular characteristics to practical handling protocols, is intended to equip researchers and scientists with the necessary knowledge for its proficient and safe application in their work.

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